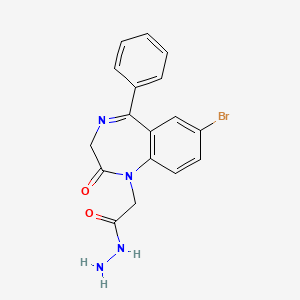

Gidazepam

概要

説明

ギダゼパムは、ヒダゼパムまたはヒダゼパムとしても知られており、ソビエト連邦で開発された非定型ベンゾジアゼピン誘導体です。選択的な不安解消薬であるベンゾジアゼピンであり、つまり主に鎮静作用を引き起こすことなく不安を軽減します。 ギダゼパムは、特定の心血管疾患の管理にも治療効果があります .

準備方法

合成ルートと反応条件

ギダゼパムの合成には、ベンゾジアゼピン構造のコア形成から始まるいくつかのステップが含まれます。このプロセスには通常、次のステップが含まれます。

ベンゾジアゼピンコアの形成: 適切な前駆体の環化により、ベンゾジアゼピン環系を形成します。

臭素化: ベンゾジアゼピン環の特定の位置に臭素原子を導入します。

アセトヒドラジド形成: 最終ステップには、アセトヒドラジド基の形成が含まれます。これは、ギダゼパムの不安解消作用に不可欠です.

工業生産方法

ギダゼパムの工業生産は、同様の合成ルートに従いますが、より大規模です。 このプロセスは、収率と純度を最適化するために、精製と品質管理に高性能液体クロマトグラフィーを使用することがよくあります .

化学反応の分析

反応の種類

ギダゼパムは、次のものを含むいくつかの種類の化学反応を受けます。

酸化: ギダゼパムは酸化されてさまざまな代謝産物を生成することができます。

還元: 還元反応は、ベンゾジアゼピン環上の官能基を変更することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

主要な製品

これらの反応から生成される主要な製品には、ギダゼパムのさまざまな代謝産物、例えば、その治療効果をもたらす活性代謝産物であるデスアルキルギダゼパム(ブロモノルジアゼパム)が含まれます .

科学的研究の応用

ギダゼパムには、いくつかの科学研究における応用があります。

化学: ベンゾジアゼピンの反応性を調べるためのモデル化合物として使用されます。

生物学: 中枢神経系への影響とその神経伝達物質受容体との相互作用について調査されています。

医学: 不安と特定の心血管疾患の管理における特に、不安解消作用と心血管作用について研究されています。

作用機序

ギダゼパムは、その活性代謝産物である7-ブロモ-2,3-ジヒドロ-5-フェニル-1,4-ベンゾジアゼピン-2-オン(デスアルキルギダゼパムまたはブロモノルジアゼパム)のプロドラッグとして作用します。ギダゼパムの不安解消効果は、主にこの活性代謝産物によるものであり、中枢神経系のγ-アミノ酪酸(GABA)受容体に作用します。 ギダゼパムのゆっくりとした代謝により、半減期が長くなり、持続的な不安解消効果が得られます .

類似の化合物との比較

類似の化合物

フェナゼパム: ロシアやその他のCIS諸国で広く使用されている別のベンゾジアゼピンです。

シナゼパム: 不安解消作用が類似しているベンゾジアゼピンです。

クロキサゾラム: 不安解消作用と鎮静作用を持つベンゾジアゼピンです.

独自性

ギダゼパムは、選択的な不安解消作用と長い半減期により、持続的な治療効果が得られる点が特徴です。 多くの他のベンゾジアゼピンとは異なり、ギダゼパムは著しい鎮静作用を引き起こさないため、日常生活に支障をきたすことなく不安を管理する必要がある患者に適しています .

類似化合物との比較

Similar Compounds

Phenazepam: Another benzodiazepine widely used in Russia and other CIS countries.

Cinazepam: A benzodiazepine with similar anxiolytic properties.

Cloxazolam: A benzodiazepine with anxiolytic and sedative effects.

Uniqueness

Gidazepam is unique due to its selective anxiolytic properties and its long half-life, which allows for sustained therapeutic effects. Unlike many other benzodiazepines, this compound does not cause significant sedation, making it suitable for patients who need to manage anxiety without impairing their daily activities .

生物活性

Gidazepam is a novel benzodiazepine derivative known for its anxiolytic properties and various pharmacodynamic effects. This article explores the biological activity of this compound, including its pharmacokinetics, pharmacodynamics, and clinical efficacy based on diverse research findings.

Pharmacokinetics

This compound is administered in doses ranging from 20 to 200 mg per day, depending on the condition being treated. The pharmacokinetic profile includes:

- Absorption : this compound is rapidly absorbed, with a bioavailability likely exceeding 70% based on animal studies .

- Metabolism : It is primarily metabolized by cytochrome P450 enzymes CYP2D6 and CYP3A4 in humans, while CYP2C19 plays a role in animal models .

- Half-Life : The half-life of this compound is over 24 hours, classifying it as a long-acting benzodiazepine .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | >70% |

| Half-Life | >24 hours |

| Volume of Distribution (Vd) | 4.27 L/kg |

Pharmacodynamics

This compound exhibits its biological effects primarily through interaction with the gamma-aminobutyric acid type A (GABA-A) receptors. It acts as a partial agonist at these receptors and also binds to the translocator protein (TSPO), enhancing neurosteroid synthesis .

- GABA-A Receptor Binding : this compound has a lower affinity for GABA-A receptors compared to classical benzodiazepines, which contributes to its unique profile of reduced sedation and muscle relaxation effects .

- Neurotransmitter Systems : The compound influences serotonergic, dopaminergic, and noradrenergic systems, contributing to its anxiolytic and procognitive effects .

Table 2: Binding Affinities of this compound and Its Metabolites

| Compound | Ki (nM) |

|---|---|

| This compound | 2200 ± 50 |

| Desalkylthis compound | 3.5 ± 0.2 |

Clinical Efficacy

Clinical studies have demonstrated this compound's efficacy in treating anxiety disorders, neurotic reactions, and alcohol withdrawal symptoms.

- Case Study on Anxiety Disorders : In a study involving 42 patients with neurotic states, both single and course administrations of this compound improved psychophysiological parameters significantly compared to phenazepam .

- Operator Performance : Another study indicated that this compound enhanced operator performance in individuals with neurotic reactions when administered over a week at doses of 20 mg daily .

- Comparison with Other Benzodiazepines : this compound's therapeutic activity was comparable to that of phenazepam in various clinical settings but demonstrated fewer side effects such as sedation .

特性

IUPAC Name |

2-(7-bromo-2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O2/c18-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)20-9-16(24)22(14)10-15(23)21-19/h1-8H,9-10,19H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGCMZLSEXRBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156091 | |

| Record name | Gidazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129186-29-4 | |

| Record name | Gidazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129186-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gidazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129186294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gidazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GIDAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMJ87I93Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。